molecular formula C10H10ClNO2S B6599349 2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide CAS No. 444559-56-2

2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide

Cat. No.: B6599349
CAS No.: 444559-56-2
M. Wt: 243.71 g/mol
InChI Key: HHYJAXVNUAFIKB-UHFFFAOYSA-N
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Description

2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide is a chemical compound belonging to the class of thieno[3,2-b]thiophene derivatives This compound features a benzothiophene core with a chloroacetamide group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide typically involves the following steps:

  • Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of appropriate thiophene precursors.

  • Introduction of the Chloroacetamide Group: The chloroacetamide group is introduced through a nucleophilic substitution reaction, where the chloro group is replaced by the amine group of the benzothiophene derivative.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of catalysts and controlled reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to reduce the compound to simpler derivatives.

  • Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is utilized in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism by which 2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other thieno[3,2-b]thiophene derivatives, chloroacetamide derivatives, and related heterocyclic compounds.

  • Uniqueness: The specific arrangement of the benzothiophene core and the chloroacetamide group gives this compound distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2S/c11-5-9(13)12-7-1-2-8-6(10(7)14)3-4-15-8/h3-4,7H,1-2,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYJAXVNUAFIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C(=O)C1NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201171464
Record name 2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201171464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444559-56-2
Record name 2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444559-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201171464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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